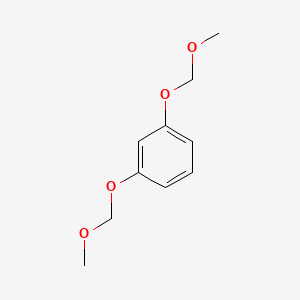

1,3-Bis(methoxymethoxy)benzene

Description

BenchChem offers high-quality 1,3-Bis(methoxymethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(methoxymethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-11-7-13-9-4-3-5-10(6-9)14-8-12-2/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZPMRGYEPMHLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=CC=C1)OCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901306842 | |

| Record name | 1,3-Bis(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57234-29-4 | |

| Record name | 1,3-Bis(methoxymethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57234-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,3-Bis(methoxymethoxy)benzene molecular weight and structure analysis

Structural Analysis, Synthesis, and Applications in Directed Ortho Metalation

Executive Summary

1,3-Bis(methoxymethoxy)benzene (CAS: 57234-29-4) is a pivotal intermediate in organic synthesis, serving as a protected derivative of resorcinol.[1][2] Its utility extends beyond simple hydroxyl protection; the methoxymethoxy (MOM) moieties function as potent Directed Metalation Groups (DMGs). This dual functionality allows for highly regioselective lithiation at the C-2 position, enabling the synthesis of polysubstituted resorcinol derivatives common in natural product synthesis and drug discovery.

This guide provides a comprehensive analysis of the molecule's physiochemical properties, a safety-critical synthesis protocol, and a mechanistic breakdown of its application in Directed Ortho Metalation (DoM).

Part 1: Structural Characterization & Physiochemical Properties

The molecule consists of a benzene core substituted at the 1 and 3 positions with methoxymethoxy ether groups. The

1.1 Quantitative Data Profile

| Property | Value | Unit | Verification Note |

| Molecular Formula | - | - | |

| Molecular Weight | 198.22 | g/mol | Calculated ( |

| Exact Mass | 198.0892 | Da | Monoisotopic |

| Boiling Point | 137 - 139 | °C | @ 7 mmHg (Vacuum distillation required) |

| Density | ~1.126 | g/mL | Liquid at RT |

| CAS Number | 57234-29-4 | - | Distinct from 1,3-dimethoxybenzene |

1.2 Spectroscopic Validation (Self-Validating System)

To confirm the synthesis of 1,3-bis(methoxymethoxy)benzene, researchers should look for specific diagnostic signals in the

-

MOM Methylene (

): A sharp singlet integrating to 4 protons, typically appearing at -

MOM Methyl (

): A sharp singlet integrating to 6 protons, typically at -

Aromatic Region:

-

H-5 (Triplet): ~

7.1 ppm (1H). -

H-4/6 (Doublet of Doublets): ~

6.7 ppm (2H). -

H-2 (Triplet/Singlet): ~

6.6 ppm (1H). Note: The H-2 proton is the target for lithiation.

-

Part 2: Synthetic Pathway & Mechanism

The synthesis involves the double protection of resorcinol using chloromethyl methyl ether (MOM-Cl).

CRITICAL SAFETY WARNING: MOM-Cl is a known human carcinogen (OSHA regulated). It is highly volatile and hydrolyzes to form HCl and formaldehyde. All operations must be performed in a functioning fume hood with proper PPE (double nitrile gloves, face shield).

2.1 Reaction Workflow (DOT Visualization)

Figure 1: Step-wise synthesis workflow for MOM protection of resorcinol.

2.2 Experimental Protocol

Reagents: Resorcinol (1.0 eq), DIPEA (N,N-Diisopropylethylamine, 3.0 eq), MOM-Cl (2.5 eq), DCM (Dichloromethane, anhydrous).[3][4]

-

Setup: Flame-dry a round-bottom flask under Argon atmosphere. Add Resorcinol and anhydrous DCM.

-

Base Addition: Cool to 0°C. Add DIPEA via syringe. The solution may darken slightly.

-

Electrophile Addition (Critical): Add MOM-Cl dropwise over 20 minutes. Exothermic reaction. Maintain temperature < 5°C to prevent polymerization of MOM-Cl.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Product is less polar than resorcinol).

-

Workup: Quench carefully with saturated saturated

. Extract with DCM ( -

Purification: Dry over

, concentrate, and purify via vacuum distillation (bp ~137°C @ 7mmHg) or flash chromatography (Hexanes/EtOAc).

Part 3: Strategic Applications in Lithiation (DoM)

The primary value of 1,3-bis(methoxymethoxy)benzene lies in its ability to undergo Directed Ortho Metalation (DoM) .

3.1 The Synergistic Effect

The MOM group is a strong Directing Metalation Group (DMG) because the ether oxygens can coordinate to Lithium. In this molecule, the C-2 position is flanked by two MOM groups.

-

Kinetic Acidity: The C-2 proton is significantly more acidic than C-4/6 due to the inductive effect of two oxygens.

-

Chelation: The lithium aggregate (n-BuLi) is stabilized by a "pincer" effect from the two methoxy oxygens, directing deprotonation almost exclusively to the C-2 position.

3.2 DoM Mechanism (DOT Visualization)

Figure 2: Mechanism of Directed Ortho Metalation (DoM) showing the regioselective C-2 lithiation.

3.3 Protocol for C-2 Functionalization

To utilize this molecule for synthesizing 2-substituted resorcinols:

-

Solvent: Use anhydrous THF (Tetrahydrofuran) to break up n-BuLi aggregates.

-

Temperature: Cool to -78°C.

-

Lithiation: Add n-BuLi (1.1 eq) dropwise. Stir for 1 hour. The solution typically turns yellow/orange.

-

Trapping: Add the electrophile (e.g., MeI, DMF,

). -

Deprotection (Optional): The MOM groups can be removed later using mild acid (e.g., HCl/MeOH or TFA) to reveal the free hydroxyls.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12634839, Benzene, 1,3-bis(methoxymethoxy)-. Retrieved from [Link]

- Snieckus, V. (1990).Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.

-

Occupational Safety and Health Administration (OSHA). Chloromethyl Methyl Ether (CMME) Safety Standards. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile & Process Engineering of Resorcinol Bis(methoxymethyl) Ether

The following technical guide details the solubility profile, physicochemical behavior, and experimental characterization of Resorcinol bis(methoxymethyl) ether (CAS 57234-29-4).

Executive Summary

Resorcinol bis(methoxymethyl) ether (1,3-bis(methoxymethoxy)benzene) is a critical intermediate in organic synthesis, primarily serving as a protected form of resorcinol during the construction of complex pharmaceutical scaffolds, such as coumarin derivatives and PD-1/PD-L1 inhibitors.[1][2]

Its solubility behavior is governed by the Methoxymethyl (MOM) ether moieties, which mask the hydrogen-bond donating capability of the phenolic hydroxyls, rendering the molecule significantly more lipophilic than its parent compound, resorcinol.[1] This guide provides a structural analysis of its solubility, detailed protocols for quantitative determination, and thermodynamic modeling strategies for process optimization.[1][2]

Compound Identity

| Property | Detail |

| IUPAC Name | 1,3-Bis(methoxymethoxy)benzene |

| CAS Number | 57234-29-4 |

| Molecular Formula | C₁₀H₁₄O₄ |

| Molecular Weight | 198.22 g/mol |

| Physical State | Colorless to light yellow liquid (at RT) |

| Key Function | MOM-protected Resorcinol / Synthetic Intermediate |

Physicochemical Solubility Profile

Structural Determinants of Solubility

The solubility of resorcinol bis(methoxymethyl) ether is dictated by the transformation of the polar phenolic -OH groups into lipophilic acetal-like ether linkages (-O-CH₂-O-CH₃).[1][2]

-

Loss of H-Bond Donors: Unlike resorcinol, which is water-soluble (110 g/100 mL) due to strong hydrogen bond donation, the bis-MOM ether lacks H-bond donors.[1][2] This drastically reduces water solubility.[2]

-

Ether Oxygen Acceptors: The molecule retains four oxygen atoms capable of accepting hydrogen bonds, maintaining high affinity for polar aprotic solvents and moderate affinity for protic organic solvents.[2]

-

Lipophilicity: The addition of methoxymethyl groups increases the carbon content and Van der Waals surface area, enhancing solubility in non-polar and chlorinated solvents.[2]

Qualitative Solubility Matrix

The following matrix summarizes the solvent compatibility based on synthetic literature and structural analysis.

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Polar Aprotic | THF, DMF, DMSO | High | Primary reaction media; dipole-dipole interactions stabilize the ether.[1][2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the aromatic core and ether chains.[2] |

| Esters/Ethers | Ethyl Acetate, Diethyl Ether | High | "Like dissolves like"; compatible polarity for extraction.[2] |

| Aromatic | Toluene, Benzene | High | |

| Polar Protic | Methanol, Ethanol | Moderate | Soluble, but less favorable than aprotics due to hydrophobic effect of the aromatic ring.[2] |

| Aqueous | Water, Brine | Insoluble/Low | Lack of H-bond donors prevents disruption of the water lattice.[2] |

Experimental Protocols for Solubility Determination

For drug development and process scaling, qualitative data is insufficient.[2] The following protocols provide a self-validating system to generate precise mole-fraction solubility data (

Protocol A: Dynamic Laser Monitoring Method

This method is superior for detecting the precise dissolution point without sampling errors.[2]

Equipment:

-

Jacketed glass vessel (50 mL) with precise temperature control (

K). -

Magnetic stirrer.[2]

Workflow:

-

Preparation: Weigh a specific mass (

) of Resorcinol bis(methoxymethyl) ether into the vessel. -

Solvent Addition: Add a known mass (

) of the solvent.[2] -

Equilibration: Heat the mixture until fully dissolved (clear solution, max laser transmission).

-

Cooling Ramp: Slowly cool the solution at a controlled rate (e.g., 0.2 K/min).

-

Detection: Record the temperature (

) where laser transmission drops sharply. This indicates the onset of nucleation (solubility limit).[2] -

Iteration: Add more solvent to the same vessel and repeat to generate a polythermal solubility curve.

Protocol B: Static Gravimetric Method (Standard)

Used for validating the dynamic method at fixed temperatures.[2]

-

Saturation: Add excess solute to the solvent at a fixed temperature (e.g., 298.15 K) and stir for 24 hours.

-

Settling: Stop stirring and allow phases to separate for 2 hours (isothermal).

-

Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm).

-

Quantification: Evaporate the solvent in a tared vessel or analyze via HPLC (UV detection at 270-280 nm).

Visualization: Solubility Determination Workflow

Caption: Workflow for determining solubility limits using the dynamic laser monitoring technique.

Thermodynamic Modeling & Correlation

To predict solubility at unmeasured temperatures, experimental data must be correlated using thermodynamic models.[1][2]

Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating solubility (

- : Mole fraction solubility.[1][2]

- : Absolute temperature (K).[1][2][3]

- : Empirical parameters derived from regression analysis of the experimental data.

van't Hoff Analysis

For estimating the enthalpy of dissolution (

-

Interpretation: If the plot of

vs

Applications in Synthesis & Purification[1][6]

Understanding the solubility profile allows for the optimization of the MOM-protection and deprotection workflows.[2]

Synthesis (MOM Protection)

-

Reaction Solvent: The synthesis typically involves reacting resorcinol with Methoxymethyl chloride (MOMCl) and a base (NaH or DIPEA).[1][2]

-

Solvent Choice: DMF or THF are preferred because they dissolve both the polar resorcinol starting material and the lipophilic bis-MOM ether product, ensuring a homogeneous reaction.[1][2]

Work-up & Purification (Extraction)[1][2]

-

Quenching: The reaction is quenched with Water .[2]

-

Phase Separation: Since Resorcinol bis(methoxymethyl) ether is insoluble in water but soluble in Ethyl Acetate or Diethyl Ether , the product partitions into the organic layer, while the inorganic salts and unreacted resorcinol (partial) remain in the aqueous phase.[1][2]

-

Crystallization: While often a liquid, if high purity is required, cooling a saturated solution in Hexane/Ethyl Acetate mixtures can induce phase separation or crystallization (if solid at low temps).[1][2]

Visualization: Reaction & Extraction Logic

Caption: Solubility-driven purification strategy for Resorcinol bis(methoxymethyl) ether.

References

-

National Institutes of Health (NIH). PubChem Compound Summary for CID 5054 (Resorcinol) and Derivatives.[2] PubChem.[2][4] [Link][1][2]

-

Ren, J., et al. (2020).[1][2] Discovery of Novel and Highly Potent Resorcinol Dibenzyl Ether-Based PD-1/PD-L1 Inhibitors.[1][2][5] Journal of Medicinal Chemistry.[2][6] [Link]

-

Apelblat, A., & Manzurola, E. (1999).[1][2] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[1][2] Journal of Chemical & Engineering Data.[2] (Cited for thermodynamic modeling methodology).[1][2]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Resorcinol - Wikipedia [en.wikipedia.org]

- 3. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]

- 4. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Discovery of Novel and Highly Potent Resorcinol Dibenzyl Ether-Based PD-1/PD-L1 Inhibitors with Improved Drug-like and Pharmacokinetic Properties for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jmchemsci.com [jmchemsci.com]

1H NMR and 13C NMR spectral data for 1,3-Bis(methoxymethoxy)benzene

[1]

Executive Summary & Utility

1,3-Bis(methoxymethoxy)benzene (

-

Protection: Masks the acidic phenolic protons, preventing interference with base-sensitive reactions.

-

Direction: The oxygen atoms in the MOM group act as powerful Lewis basic coordination sites for lithium, facilitating Directed Ortho Metalation (DoM) . This allows for regioselective functionalization at the C-2 position (between the oxygens).

Structural Analysis & Symmetry

Understanding the symmetry of the molecule is a prerequisite for interpreting its NMR spectra.

-

Point Group:

-

Symmetry Axis: Passes through C-2 and C-5.

-

Equivalence:

-

Protons: The molecule possesses a plane of symmetry making the two MOM groups equivalent. The aromatic protons at positions 4 and 6 are chemically equivalent.

-

Carbons: C-1 is equivalent to C-3; C-4 is equivalent to C-6.

-

Logical Assignment Workflow

The following diagram illustrates the correlation between the molecular symmetry and the resulting NMR signals.

Caption: Logical mapping of structural symmetry to expected 1H NMR signals.

Experimental Protocols

Safety Warning: Chloromethyl Methyl Ether (MOM-Cl)

CRITICAL HAZARD:- All operations must be performed in a well-ventilated fume hood.

- Double-gloving and use of a face shield are mandatory.

- Quench all glassware and waste with aqueous ammonium hydroxide or dilute acid before removal from the hood.

Synthesis Methodology

Reaction: Resorcinol + MOM-Cl

Reagents:

-

Resorcinol (1.0 equiv)

-

Sodium Hydride (NaH, 60% in oil, 2.5 equiv) OR

-Diisopropylethylamine (DIPEA, 3.0 equiv) -

Chloromethyl methyl ether (MOM-Cl, 2.2 equiv)

-

Solvent: Anhydrous THF (0.2 M) or DCM (if using DIPEA)

Step-by-Step Protocol (NaH Method):

-

Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Deprotonation: Suspend NaH (2.5 equiv) in anhydrous THF at 0 °C. Slowly add a solution of Resorcinol (1.0 equiv) in THF dropwise. Evolution of

gas will occur. -

Stirring: Allow the mixture to stir at 0 °C for 30 minutes until gas evolution ceases and the phenoxide formation is complete.

-

Addition: Add MOM-Cl (2.2 equiv) dropwise via syringe. Caution: Exothermic.

-

Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexanes). The product is less polar than resorcinol.

-

Quench: Cool to 0 °C and carefully quench with saturated aqueous

. -

Workup: Extract with Et2O (3x). Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

and concentrate in vacuo. -

Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields the product as a colorless oil.

Spectral Data Analysis

1H NMR Data (400 MHz, )

The proton spectrum is characterized by the distinct MOM methylene and methyl singlets, and a classic 1,3-disubstituted aromatic pattern.

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Note |

| 3.47 | Singlet (s) | 6H | - | MOM Methyl groups | |

| 5.16 | Singlet (s) | 4H | - | MOM Methylene (Anomeric) | |

| 6.68 | Doublet of Doublets (dd) | 2H | Ar-H4, Ar-H6 | Ortho to one OR, Para to other | |

| 6.75 | Triplet (t) | 1H | Ar-H2 | Between two OR groups | |

| 7.18 | Triplet (t) | 1H | Ar-H5 | Meta to both OR groups |

Note: The shift of H-2 (6.75 ppm) can vary slightly depending on concentration and may overlap with H-4/6 in lower resolution spectra. However, it is typically distinguishable by its small coupling constant (meta-coupling only).

13C NMR Data (100 MHz, )

The carbon spectrum confirms the symmetry, showing only 6 unique carbon environments for a 10-carbon molecule.

| Shift ( | Carbon Type | Assignment | Electronic Environment |

| 56.0 | MOM Methyl | Typical methoxy region | |

| 94.5 | MOM Methylene | Deshielded by two oxygens (Acetal) | |

| 102.8 | Ar-C2 | Shielded (Ortho to two alkoxy groups) | |

| 108.2 | Ar-C4, Ar-C6 | Shielded (Ortho/Para to alkoxy) | |

| 129.9 | Ar-C5 | Deshielded relative to C2/4/6 (Meta position) | |

| 158.4 | Ar-C1, Ar-C3 | Highly deshielded (Ipso, Oxygen-bound) |

Mechanistic Context: Directed Ortho Metalation (DoM)

This molecule is frequently synthesized not as an end-product, but as a substrate for DoM. The coordination mechanism is vital for researchers planning downstream functionalization.

Caption: Pathway for Directed Ortho Metalation (DoM) utilizing the MOM group's coordination ability.

Mechanistic Insight: The C-2 position is the site of lithiation due to the Cooperative Effect .[1] Both MOM groups coordinate the Lithium cation, maximizing the acidity of the C-2 proton and stabilizing the transition state. This is a classic example of the Complex Induced Proximity Effect (CIPE) described by Snieckus [1].

References

-

Snieckus, V. (1990). Directed ortho metalation.[1][2][3][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6][7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Chapter on Phenol Protection via MOM Ethers).

-

TCI Chemicals. (n.d.). Product Specification: 1,3-Bis(methoxymethoxy)benzene.[8][9][10][11][12]

Sources

- 1. baranlab.org [baranlab.org]

- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]

- 5. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]

- 6. epfl.ch [epfl.ch]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. researchgate.net [researchgate.net]

- 9. lookchem.com [lookchem.com]

- 10. Di-tert-butyl N-[2,6-bis(methoxymethoxy)phenyl]iminodiacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. pubs.acs.org [pubs.acs.org]

Thermodynamic Profiling of 1,3-Bis(methoxymethoxy)benzene: A Comprehensive Guide for Process Chemistry and Drug Development

Executive Summary

1,3-Bis(methoxymethoxy)benzene (CAS: 57234-29-4), commonly referred to as resorcinol bis(methoxymethyl) ether, is a highly versatile synthetic intermediate utilized extensively in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs)[1]. Functioning primarily as a robust protecting group for resorcinol derivatives, its thermodynamic behavior—specifically its thermal stability, vaporization kinetics, and the enthalpy of its protection/deprotection cycles—dictates the safety and efficiency of chemical scale-up[2].

This whitepaper provides an authoritative, in-depth analysis of the thermodynamic properties of 1,3-Bis(methoxymethoxy)benzene. It establishes self-validating experimental workflows to empirically determine crucial thermodynamic parameters, ensuring that researchers and process chemists can safely integrate this compound into high-throughput synthesis and reactor design[3].

Physicochemical & Thermodynamic Profile

Understanding the baseline physical chemistry of 1,3-Bis(methoxymethoxy)benzene is the first step in thermodynamic modeling. Because the compound is a liquid at standard temperature and pressure with a relatively high molecular weight, its phase equilibrium is highly sensitive to pressure changes[4].

Table 1: Summary of Physicochemical and Thermodynamic Parameters

| Property | Value | Method / Condition | Reference |

| Molecular Formula | C₁₀H₁₄O₄ | N/A | [1] |

| Molecular Weight | 198.22 g/mol | Computed | [1] |

| Boiling Point | 137 °C | Vacuum Distillation (7 mmHg) | [1] |

| Density | 1.1262 g/cm³ | Pycnometry (20 °C) | [1] |

| Refractive Index | 1.4990 – 1.5030 | Sodium D line (20 °C) | [1] |

| Physical State | Clear, colorless to light yellow liquid | Visual Observation (Standard Temp) | [4] |

Note: The boiling point of 137 °C at 7 mmHg indicates a high enthalpy of vaporization (

Thermodynamic Drivers in Synthesis and Deprotection

The utility of 1,3-Bis(methoxymethoxy)benzene lies in the thermodynamic stability of the methoxymethyl (MOM) ether linkage.

Synthesis Thermodynamics: The formation of the bis-MOM ether from resorcinol and chloromethyl methyl ether (MOM-Cl) in the presence of a base (e.g., NaH or DIPEA) is a highly exothermic process[2]. The reaction is thermodynamically driven forward by the neutralization of the generated HCl by the base, creating a deep thermodynamic sink.

Deprotection Thermodynamics: MOM ethers are kinetically stable to strong bases and nucleophiles but are thermodynamically driven to cleave under acidic conditions. The protonation of the acetal oxygen lowers the activation energy (

Caption: Thermodynamic cycle of MOM protection and acid-catalyzed deprotection pathways.

Experimental Workflows for Thermodynamic Characterization

To utilize 1,3-Bis(methoxymethoxy)benzene safely in multi-kilogram API synthesis[3], empirical thermodynamic data must be collected. The following protocols are designed as self-validating systems, ensuring high data integrity.

Caption: Experimental workflow for the thermodynamic characterization of 1,3-Bis(methoxymethoxy)benzene.

Protocol 3.1: Heat Capacity ( ) Determination via Differential Scanning Calorimetry (DSC)

Causality: Heat capacity (

Step-by-Step Methodology:

-

Baseline Calibration: Run an empty, hermetically sealed aluminum pan from 25 °C to 150 °C at a heating rate of 10 °C/min.

-

Standard Validation: Run a standard sapphire disk under identical conditions to validate heat flow accuracy.

-

Sample Encapsulation: Weigh exactly 5.0–10.0 mg of 1,3-Bis(methoxymethoxy)benzene into an aluminum pan. Crucial: The pan must be hermetically sealed. Because the compound is a liquid with significant vapor pressure, an open pan would allow endothermic vaporization to mask the true heat capacity measurements.

-

Thermal Cycling: Heat the sample from 25 °C to 150 °C. Do not exceed 150 °C to prevent thermal decomposition of the acetal linkages or pan rupture.

-

Data Extraction: Calculate

using the ratio method:

Protocol 3.2: Enthalpy of Vaporization ( ) via Vacuum Thermogravimetric Analysis (TGA)

Causality: Given its boiling point of 137 °C at 7 mmHg[1], atmospheric distillation is unfeasible.

Step-by-Step Methodology:

-

System Purge: Purge the TGA furnace with dry Nitrogen (50 mL/min) to prevent oxidative degradation of the ether linkages.

-

Isothermal Dwells: Load 15 mg of the sample into a cylindrical platinum crucible. Heat the sample rapidly to 80 °C, 90 °C, 100 °C, and 110 °C, holding isothermally for 15 minutes at each temperature step.

-

Mass Loss Quantification: Record the zero-order mass loss rate (

) at each isothermal plateau. Causality: Vaporization from a constant surface area in a cylindrical crucible strictly follows zero-order kinetics. -

Vapor Pressure Conversion: Convert

to vapor pressure ( -

Thermodynamic Derivation: Plot

vs.

Protocol 3.3: Reaction Calorimetry for Deprotection Thermodynamics

Causality: The cleavage of the MOM ether in acidic conditions (e.g., HCl in methanol) releases heat. Quantifying this thermodynamic release (

Step-by-Step Methodology:

-

Isothermal Setup: Equilibrate a reaction calorimeter (e.g., Mettler Toledo RC1) at 25 °C containing the solvent/acid system (e.g., MeOH/HCl).

-

Controlled Dosing: Inject 1,3-Bis(methoxymethoxy)benzene at a strictly controlled rate (1 mL/min). Causality: If dosed all at once, the rapid exothermic formation of the oxocarbenium ion would cause a thermal spike, altering reaction kinetics and potentially causing solvent boil-off.

-

Heat Flow Integration: Integrate the area under the heat flow curve to determine total heat released (

). -

Enthalpy Calculation: Calculate molar enthalpy:

.

References[1] LookChem. "Benzene, 1,3-bis(methoxymethoxy)- (CAS 57234-29-4) Chemical Properties." LookChem Database. URL:https://www.lookchem.com/cas-572/57234-29-4.html[4] TCI America. "1,3-Bis(methoxymethoxy)benzene Product Information." Tokyo Chemical Industry. URL:https://www.tcichemicals.com/US/en/p/B5643[2] Blagg, B. S. J., et al. "Novobiocin analogues having modified sugar moieties." U.S. Patent No. 9,120,774 B2. Google Patents. URL:https://patents.google.com/patent/US9120774B2/en[3] Zhao, S., et al. "Crystalline polymorphs of the free base of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde." U.S. Patent No. 10,722,502 B2. Google Patents. URL:https://patents.google.com/patent/US10722502B2/en

Sources

- 1. lookchem.com [lookchem.com]

- 2. US9120774B2 - Novobiocin analogues having modified sugar moieties - Google Patents [patents.google.com]

- 3. US10722502B2 - Crystalline polymorphs of the free base of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde - Google Patents [patents.google.com]

- 4. 1,3-Bis(methoxymethoxy)benzene | 57234-29-4 | TCI AMERICA [tcichemicals.com]

Comprehensive Technical Guide on the Handling, Safety, and Application of 1,3-Bis(methoxymethoxy)benzene

Chemical Identity & Structural Significance

1,3-Bis(methoxymethoxy)benzene (CAS: 57234-29-4), frequently referred to as resorcinol bis(methoxymethyl) ether, is a critical building block in advanced organic synthesis and pharmaceutical development (1[1]). By masking the reactive hydroxyl groups of the parent resorcinol with methoxymethyl (MOM) acetals, chemists not only prevent unwanted side reactions but also activate the aromatic ring for highly regioselective transformations (2[2]). This guide provides an authoritative breakdown of the safety data, handling protocols, and practical applications of this compound, specifically focusing on its role in Directed Ortho-Metalation (DoM) workflows for Active Pharmaceutical Ingredient (API) synthesis (3[3]).

Physicochemical Properties & Safety Data (SDS)

Understanding the physical and chemical properties of 1,3-bis(methoxymethoxy)benzene is essential for designing safe and scalable reactions. The MOM groups significantly alter the solubility, boiling point, and reactivity profile compared to unprotected resorcinol.

Table 1: Physicochemical and Safety Parameters

| Parameter | Value | Causality / Practical Significance |

| CAS Number | 57234-29-4 | Unique identifier for regulatory and inventory tracking (1[1]). |

| Molecular Formula | C₁₀H₁₄O₄ | Dictates the molecular weight of 198.22 g/mol (4[4]). |

| Physical State | Colorless to light yellow liquid | Facilitates easy transfer via syringe in anhydrous, air-free setups (4[4]). |

| Boiling Point | 137 °C at 7 mmHg | High boiling point necessitates vacuum distillation for purification (4[4]). |

| Density | 1.22 g/cm³ at 20 °C | Heavier than water; relevant for phase separation during extraction (4[4]). |

| Flash Point | 118 °C | Low flammability risk under standard ambient conditions (4[4]). |

| GHS Classification | Non-hazardous | Does not require specialized hazard pictograms (EC No 1272/2008) (5[5]). |

Storage and Handling Logic

Although classified as a non-hazardous substance under standard GHS criteria, the chemical architecture of 1,3-bis(methoxymethoxy)benzene dictates specific handling logic (5[5]). The MOM ether is an acetal, making it highly stable to strong bases and nucleophiles, but exceptionally labile in the presence of aqueous acids (6[6]).

Fig 1: Logic mapping of chemical properties to required handling protocols.

Application in Drug Development: Directed Ortho-Metalation (DoM)

In drug discovery, 1,3-bis(methoxymethoxy)benzene is predominantly utilized to synthesize 2-substituted resorcinol derivatives. These are core pharmacophores in several APIs, including Novobiocin analogs (anti-proliferative agents) (3[3]) and Voxelotor (a hemoglobin oxygen-affinity modulator for sickle cell disease) (6[6]).

The causality behind choosing MOM groups over other protecting groups (like methyl or benzyl ethers) lies in their dual functionality:

-

Protection : They prevent the acidic phenolic protons from quenching basic reagents.

-

Direction : The oxygen atoms of the MOM group act as Lewis basic coordinating sites. They chelate the lithium cation of n-butyllithium (n-BuLi), directing the strong base to deprotonate the sterically hindered but electronically activated C2 position (between the two MOM groups) (3[3]).

Fig 2: Directed Ortho-Metalation (DoM) workflow for 1,3-bis(MOM)benzene.

Self-Validating Experimental Protocol: Lithiation and Formylation

The following protocol details the synthesis of 2,6-bis(methoxymethoxy)benzaldehyde from 1,3-bis(methoxymethoxy)benzene. This procedure is designed as a self-validating system, meaning the reaction provides visual and analytical feedback at critical junctures to confirm success before proceeding (6[6]).

Step-by-Step Methodology:

-

Preparation & Purging : Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N₂ or Argon). Add 1,3-bis(methoxymethoxy)benzene (1.0 eq) and anhydrous Tetrahydrofuran (THF) to achieve a 0.5 M concentration.

-

Causality: Water reacts violently with n-BuLi; strict anhydrous conditions are non-negotiable to prevent premature quenching.

-

-

Cooling & Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-Butyllithium (2.5 M in hexanes, 1.1 eq) (6[6]).

-

Visual Validation (The Self-Validating Step) : Stir at -78 °C for 25 minutes. The solution will transition into a white cloudy mixture . This precipitation confirms the formation of the lithiated aggregate. Warm the reaction to 0 °C and stir for an additional 25 minutes. The mixture will slowly turn homogeneous , validating the complete formation of the soluble 2-lithio intermediate (6[6]).

-

Electrophilic Quench : At 0 °C, add anhydrous N,N-Dimethylformamide (DMF, 1.5 eq) dropwise. Stir for 25 minutes.

-

Causality: DMF acts as a formylating agent. The tetrahedral intermediate is stable until aqueous workup, preventing over-addition of the organolithium.

-

-

Analytical Validation : Pull a 0.1 mL aliquot, quench with saturated NH₄Cl, and analyze via HPLC or TLC (Hexanes/EtOAc). The disappearance of the starting material validates reaction completion (6[6]).

-

Workup : Quench the main reaction vessel with saturated aqueous NH₄Cl. Extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the protected benzaldehyde (6[6]).

-

Deprotection (Optional) : To remove the MOM groups, dissolve the intermediate in THF, add concentrated HCl (12N), and stir at room temperature for 1.5 hours (6[6]).

Conclusion

1,3-Bis(methoxymethoxy)benzene is a deceptively simple yet highly strategic reagent in pharmaceutical synthesis. While its SDS categorizes it as a low-hazard chemical, its utility hinges on strict environmental controls (anhydrous, acid-free) to maintain the integrity of the MOM acetals (5[5]). By leveraging its directing capabilities in DoM workflows, researchers can efficiently construct complex, sterically hindered resorcinol derivatives essential for modern drug discovery (3[3]).

References

-

LookChem - Benzene, 1,3-bis(methoxymethoxy)- Basic Information & Properties. Available at:[Link]

-

ChemBK - 1,3-di(methoxymethoxy)benzene Physico-chemical Properties. Available at:[Link]

-

PMC (National Institutes of Health) - The Design, Synthesis and Evaluation of Coumarin Ring Derivatives of the Novobiocin Scaffold that Exhibit Anti-proliferative Activity. Available at:[Link]

-

New Drug Approvals - VOXELOTOR Synthesis and Scale-Up Manufacturing. Available at: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. The Design, Synthesis and Evaluation of Coumarin Ring Derivatives of the Novobiocin Scaffold that Exhibit Anti-proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Bis(methoxymethoxy)benzene | 57234-29-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

Advanced Methodologies in Resorcinol MOM Ether Derivatives: Synthesis, Metalation, and Drug Development

Resorcinol (1,3-dihydroxybenzene) is a foundational pharmacophore found in a vast array of bioactive natural products, including flavonoids, chalcones, and cannabinoids. However, the direct functionalization of the resorcinol core is notoriously difficult. The strong electron-donating effect of the two free hydroxyl groups leads to over-alkylation, poor regioselectivity, and oxidative degradation.

To achieve site-specific functionalization—particularly at the sterically hindered C2 position—the hydroxyl groups must be masked. Among the myriad of protecting groups available, the methoxymethyl (MOM) ether stands out as the premier choice. As a Senior Application Scientist, I have found that the MOM group is not merely a passive shield; it is an active participant in the synthetic sequence, serving as a powerful Directed Metalation Group (DMG)[1].

This technical guide dissects the mechanistic rationale, self-validating protocols, and downstream applications of resorcinol MOM ether derivatives in modern drug development.

The Mechanistic Superiority of the MOM Group

The strategic selection of the MOM ether over alternatives like benzyl (Bn) or tetrahydropyranyl (THP) ethers is driven by two critical factors: chemical robustness and metalation directionality[2].

-

Chemical Robustness : MOM ethers are highly stable to strong bases (e.g., Grignard reagents, organolithiums), nucleophiles, and catalytic hydrogenation. This stability is essential when building complex pharmaceutical intermediates that require multiple downstream transformations.

-

Directed ortho-Metalation (DoM) : The MOM group is an exceptional DMG. The oxygen atoms within the methoxymethyl moiety possess lone pairs that coordinate with lithium cations. When 1,3-bis(methoxymethoxy)benzene is treated with an alkyllithium reagent, the two MOM groups synergistically coordinate the lithium, directing the base to deprotonate the C2 proton exclusively[2]. This creates a highly reactive, regiochemically pure ortho-lithiated intermediate.

Fig 1. Mechanism of Directed ortho-Metalation (DoM) of 1,3-bis(MOM)resorcinol.

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. Each protocol includes the mechanistic causality behind the reagent choices and a Quality Control (QC) step to ensure the integrity of the transformation before proceeding.

Protocol A: Synthesis of 1,3-bis(methoxymethoxy)benzene (MOM Protection)

Objective: Complete protection of resorcinol hydroxyls to prevent side reactions and set up the DMG.

-

Preparation : In an oven-dried, argon-purged flask, dissolve resorcinol (1.0 eq) in strictly anhydrous dichloromethane (DCM).

-

Causality: Moisture must be rigorously excluded. Water reacts with methoxymethyl chloride (MOMCl) to generate formaldehyde and HCl, effectively destroying the reagent and lowering yields.

-

-

Base Addition : Add

-diisopropylethylamine (DIPEA) (3.0 eq) and cool the mixture to 0 °C. -

MOMCl Addition : Add MOMCl (2.5 eq) dropwise over 30 minutes.

-

Causality: The alkylation is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and minimizes the formation of colored oxidation byproducts.

-

-

Reaction & Quench : Warm to room temperature and stir for 4 hours. Quench with saturated aqueous

. -

Validation (QC) : Perform

NMR on the crude extract. The disappearance of the phenolic -OH broad singlet (~9.5 ppm) and the appearance of a sharp singlet for the MOM methylene protons (-O-

Protocol B: Directed ortho-Metalation (DoM) and Functionalization

Objective: Regioselective C-C bond formation at the C2 position.

-

Deaggregation : Dissolve 1,3-bis(methoxymethoxy)benzene (1.0 eq) and

-tetramethylethylenediamine (TMEDA) (2.2 eq) in anhydrous THF under argon[3].-

Causality: Commercial n-BuLi exists as unreactive hexamers in solution. TMEDA acts as a bidentate ligand that breaks these aggregates into highly reactive dimers/monomers, significantly enhancing the basicity and facilitating the pre-lithiation complex[1].

-

-

Lithiation : Cool the solution to -78 °C. Slowly add n-BuLi (2.1 eq). Stir for 2 hours.

-

Causality: Cryogenic temperatures are mandatory to stabilize the highly reactive aryllithium species and prevent the base from cleaving the THF solvent.

-

-

Electrophilic Quench : Add the desired electrophile (e.g., prenyl bromide for natural product synthesis) dropwise. Stir for 1 hour at -78 °C, then allow to warm to room temperature.

-

Validation (QC) : TLC analysis should show a complete shift in Rf. GC-MS or LC-MS will confirm the mass of the C2-functionalized product.

Protocol C: Chemoselective Deprotection

Objective: Removal of the MOM groups without disrupting sensitive newly formed motifs (e.g., alkenes).

-

Reagent Mixing : Dissolve the functionalized MOM ether in DCM. Add 1-butanethiol (n-BuSH) (10 eq) and Zinc Bromide (

) (5 eq) at room temperature[4].-

Causality: Standard acidic deprotection (HCl or TFA) can cause unwanted double-bond isomerization or hydration in sensitive molecules like cannabinoids.

acts as a mild Lewis acid, coordinating the MOM oxygen to weaken the C-O bond. The n-BuSH acts as a "soft" nucleophile, trapping the highly reactive methoxymethyl cation to form a stable thioether, thereby driving the reaction to completion and preventing re-alkylation of the liberated phenol[4].

-

-

Workup : Stir for 2-4 hours. Quench with saturated

, extract with ethyl acetate, and dry over -

Validation (QC) :

NMR will show the complete disappearance of the MOM methylene singlet (~5.1 ppm) and the return of the phenolic -OH signals.

Quantitative Data: Deprotection Strategy Comparison

Selecting the correct deprotection methodology is the most common failure point in resorcinol derivative synthesis. The table below synthesizes quantitative data and chemoselectivity profiles for standard MOM cleavage systems.

| Reagent System | Mechanistic Action | Typical Yield | Chemoselectivity Profile & Notes |

| HCl / MeOH | Brønsted Acid | 80–95% | Cleaves most acid-labile groups. Poor selectivity if sensitive alkenes or acetals are present. |

| TFA / DCM | Brønsted Acid | 75–90% | Standard aggressive method. Known to cause double bond isomerization in cannabinoid analogs. |

| Lewis Acid + Soft Nucleophile | 77–95% | Highly selective. Preserves sensitive alkenes, prevents isomerization, and avoids harsh pH extremes[4]. | |

| Mild Lewis Acid | 85–98% | Eco-friendly, low cost, and exhibits excellent functional group tolerance. Ideal for late-stage cleavage[5]. |

Applications in Drug Development & Bioactivity

The bis-MOM resorcinol scaffold is a critical stepping stone in the synthesis of several high-value pharmaceutical targets.

Cannabinoid Therapeutics

The synthesis of

Flavonoids and Chalcones

Licochalcone C, a potent bioactive retrochalcone with antimicrobial and anti-inflammatory properties, is synthesized efficiently using this methodology. The sequence relies on the DoM of bis-O-MOM-protected resorcinol to achieve regioselective C-prenylation. This is followed by metalation-formylation and selective O-deprotection to yield the final chalcone architecture[6].

Fig 2. General synthetic workflow for bioactive resorcinol derivatives via MOM intermediates.

Conclusion

The utilization of methoxymethyl (MOM) ethers in resorcinol chemistry transcends simple hydroxyl protection. By acting as a robust Directed Metalation Group, the MOM ether enables the precise, regioselective functionalization of the aromatic core. When coupled with modern, chemoselective deprotection strategies—such as Lewis acid/thiol trapping or Bismuth-mediated cleavage—researchers can reliably construct complex, highly sensitive pharmaceutical APIs ranging from chalcones to advanced cannabinoid therapeutics.

References

-

US6878381B2 - Resorcinol composition - Google Patents. 3

-

Bismuth Trichloride Mediated Cleavage of Phenolic Methoxymethyl Ethers - ResearchGate. 5

-

Heteroadamantyl Cannabinoids - PMC - NIH. 4

-

Regioselective and Scalable Total Synthesis of Licochalcone C - Enamine. 6

-

Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC - NIH. 2

-

The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - ACS Publications. 1

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US6878381B2 - Resorcinol composition - Google Patents [patents.google.com]

- 4. Heteroadamantyl Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective and Scalable Total Synthesis of Licochalcone C and Related Licoagrochalcones - Enamine [enamine.net]

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 1,3-Bis(methoxymethoxy)benzene

Abstract

This technical guide provides a comprehensive overview of 1,3-Bis(methoxymethoxy)benzene (CAS No. 57234-29-4), a key synthetic intermediate in pharmaceutical and chemical research. The document details its fundamental physicochemical properties, including its boiling and melting points, and presents robust, field-proven methodologies for their experimental determination. Emphasis is placed on the compound's role as a protected derivative of resorcinol, exploring the strategic importance of the methoxymethyl (MOM) ether protecting groups in multi-step organic synthesis. Detailed protocols for the preparation of 1,3-Bis(methoxymethoxy)benzene from resorcinol are provided, alongside a discussion of its applications in the development of complex molecules and active pharmaceutical ingredients (APIs). This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile building block.

Introduction: The Strategic Importance of Protected Phenols in Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the judicious use of protecting groups is paramount. Phenolic hydroxyl groups, while being crucial functionalities in a vast array of bioactive molecules, are also highly reactive and can interfere with a wide range of chemical transformations. The temporary masking of these groups allows for selective reactions at other sites of a complex molecule, preventing undesired side reactions and enhancing overall synthetic efficiency.

1,3-Bis(methoxymethoxy)benzene, also known as resorcinol bis(methoxymethyl) ether, serves as a prime example of a protected phenol derivative. It is the protected form of resorcinol (1,3-dihydroxybenzene), a structural motif present in numerous natural products and synthetic compounds with significant biological activities. The methoxymethyl (MOM) ether is a widely employed protecting group for alcohols and phenols due to its ease of installation, general stability under a variety of non-acidic reaction conditions, and reliable methods for its removal.[1][2][3] This guide will delve into the critical physical properties of 1,3-Bis(methoxymethoxy)benzene and its practical applications, providing researchers with the foundational knowledge required for its effective utilization in their synthetic endeavors.

Physicochemical Properties of 1,3-Bis(methoxymethoxy)benzene

A thorough understanding of a compound's physical properties is fundamental to its handling, purification, and use in chemical reactions. This section details the known melting and boiling points of 1,3-Bis(methoxymethoxy)benzene.

Melting Point

Multiple sources indicate that 1,3-Bis(methoxymethoxy)benzene is a liquid at room temperature.[4] Consequently, a melting point is not applicable ("N/A") under standard conditions.[5] This is consistent with the physical state of many other low molecular weight aromatic ethers.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For high-boiling-point liquids, it is common practice to report the boiling point at a reduced pressure to prevent thermal decomposition. The experimentally determined boiling point for 1,3-Bis(methoxymethoxy)benzene is 137 °C at a pressure of 7 mmHg .[4][5]

Summary of Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 57234-29-4 | [4][5] |

| Molecular Formula | C₁₀H₁₄O₄ | [5] |

| Molecular Weight | 198.22 g/mol | [5] |

| Physical State | Liquid | [4] |

| Appearance | Colorless to light yellow/orange clear liquid | [4] |

| Melting Point | N/A | [5] |

| Boiling Point | 137 °C @ 7 mmHg | [4][5] |

| Density | 1.1262 g/cm³ (at 20°C) | [5] |

Synthesis of 1,3-Bis(methoxymethoxy)benzene

The preparation of 1,3-Bis(methoxymethoxy)benzene is typically achieved through the protection of the two hydroxyl groups of resorcinol. This transformation involves the formation of methoxymethyl (MOM) ethers.

Synthetic Pathway

The overall synthetic transformation is the reaction of resorcinol with a MOM-group donor in the presence of a base.

Caption: Synthetic route to 1,3-Bis(methoxymethoxy)benzene.

Experimental Protocol: Preparation from Resorcinol

This protocol is a generalized procedure based on established methods for the formation of MOM ethers.[6]

Materials:

-

Resorcinol

-

Chloromethyl methyl ether (MOM-Cl) or Dimethoxymethane and an acid catalyst

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base

-

Anhydrous acetone or N,N-dimethylformamide (DMF)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of resorcinol in anhydrous acetone, add anhydrous potassium carbonate.

-

Stir the suspension vigorously at room temperature.

-

Slowly add chloromethyl methyl ether to the reaction mixture. Caution: Chloromethyl methyl ether is a known carcinogen and should be handled with extreme care in a well-ventilated fume hood.

-

Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain pure 1,3-Bis(methoxymethoxy)benzene.

Self-Validation: The purity of the final product should be assessed by Gas Chromatography (GC) and its identity confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Determination of Physical Properties

For novel compounds or for the verification of literature values, the experimental determination of physical properties is a critical step in chemical research.

Protocol for Boiling Point Determination

Given that 1,3-Bis(methoxymethoxy)benzene is a high-boiling liquid, its boiling point can be determined at atmospheric pressure using a simple distillation apparatus or on a microscale using a Thiele tube.[2][7][8]

Thiele Tube Method (Microscale):

-

Place a small amount of the liquid (0.5-1 mL) into a small test tube.

-

Invert a sealed-end capillary tube and place it into the test tube containing the liquid.

-

Attach the test tube to a thermometer with the bulb of the thermometer level with the liquid.

-

Place the assembly in a Thiele tube containing a high-boiling mineral oil.

-

Heat the side arm of the Thiele tube gently with a microburner.

-

As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.

-

Continue heating until a steady stream of bubbles is observed, then remove the heat.

-

The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[2][9]

Caption: Workflow for boiling point determination using a Thiele tube.

Applications in Drug Development and Organic Synthesis

The primary utility of 1,3-Bis(methoxymethoxy)benzene in the pharmaceutical and chemical industries lies in its role as a stable, protected form of resorcinol.[5] This allows for a wide range of chemical modifications to be performed on other parts of a molecule without affecting the sensitive dihydroxybenzene moiety.

Key Applications:

-

Intermediate in the Synthesis of Active Pharmaceutical Ingredients (APIs): Resorcinol derivatives are found in a variety of drugs. The use of MOM-protected resorcinol enables the construction of complex molecular architectures that are later deprotected to reveal the active phenolic hydroxyl groups.[5][10]

-

Synthesis of Natural Products: Many natural products with interesting biological activities contain the resorcinol core. 1,3-Bis(methoxymethoxy)benzene can serve as a key starting material in the total synthesis of these compounds.

-

Development of Novel Chemical Entities: In medicinal chemistry, the resorcinol scaffold is often used as a starting point for the design of new drugs. The MOM-protected version allows for regioselective functionalization of the aromatic ring, leading to libraries of new compounds for biological screening.[10]

Deprotection of the Methoxymethyl (MOM) Group

The removal of the MOM protecting groups is a critical final step in many synthetic sequences. This is typically achieved under acidic conditions.[1][2]

Common Deprotection Methods:

-

Aqueous Acid: Treatment with dilute hydrochloric acid or sulfuric acid in a protic solvent like methanol or tetrahydrofuran.[6]

-

Lewis Acids: Certain Lewis acids can also effect the cleavage of MOM ethers.

-

Solid-Supported Catalysts: For cleaner reactions and easier work-up, solid-supported acid catalysts can be employed.[11][12][13]

The choice of deprotection method will depend on the sensitivity of other functional groups present in the molecule.

Conclusion

1,3-Bis(methoxymethoxy)benzene is a valuable and versatile synthetic intermediate. Its well-defined boiling point at reduced pressure and its nature as a liquid at ambient temperature make it a predictable and manageable reagent in the laboratory. The true power of this compound lies in its ability to mask the reactivity of the resorcinol diol system, thereby enabling complex and regioselective synthetic transformations that are crucial in the fields of drug discovery and materials science. The protocols and data presented in this guide offer a solid foundation for researchers to confidently incorporate 1,3-Bis(methoxymethoxy)benzene into their synthetic strategies.

References

- Peng, Y., Ji, C., Chen, Y., Huang, C., & Jiang, Y. (n.d.). An Efficient and Selective Deprotecting Method for Methoxymethyl Ethers.

- Alcaide, B., Almendros, P., & Aragoncillo, C. (2001). Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure. Molecules, 6(11), 943-952.

- Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, efficient, and selective deprotection of phenolic methoxymethyl ethers using silica-supported sodium hydrogen sulfate as a heterogeneous catalyst. The Journal of Organic Chemistry, 68(18), 7101–7103.

- Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101-7103.

-

Organic Chemistry Portal. (n.d.). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Retrieved from [Link]

-

LookChem. (n.d.). Cas 57234-29-4,Benzene, 1,3-bis(methoxymethoxy)-. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1,3-dimethoxybenzene. Retrieved from [Link]

-

EBSCO. (n.d.). Boiling points | Science | Research Starters. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of 1,3-bis[bis(aryl)chloromethyl]benzenes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

- New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. (2023, May 15). Journal of the Turkish Chemical Society, Section A: Chemistry, 10(2), 433-446.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]

- 4. 1,3-Bis(methoxymethoxy)benzene | 57234-29-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. lookchem.com [lookchem.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]

- 11. Simple, efficient, and selective deprotection of phenolic methoxymethyl ethers using silica-supported sodium hydrogen sulfate as a heterogeneous catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]

Methodological & Application

Application Note: Synthesis of 1,3-Bis(methoxymethoxy)benzene via Dual MOM-Protection of Resorcinol

Executive Summary

1,3-Bis(methoxymethoxy)benzene is a highly versatile, protected resorcinol derivative. It is widely utilized as a critical precursor for directed ortho-metalation (DoM) in the synthesis of complex active pharmaceutical ingredients (APIs), including the sickle cell disease drug 1[1]. This application note details a robust, high-yield protocol for the dual methoxymethyl (MOM) protection of resorcinol using chloromethyl methyl ether (MOM-Cl) and N,N-diisopropylethylamine (DIPEA).

Mechanistic Rationale & Strategy

The protection of phenolic hydroxyl groups is a foundational step in multi-stage organic synthesis. The MOM group is particularly favored for resorcinol because it is highly stable under the strongly basic conditions required for subsequent organolithium-mediated DoM, yet it can be cleanly cleaved under mild acidic conditions[2].

Causality of Experimental Choices:

-

Base Selection (DIPEA vs. NaH): While sodium hydride (NaH) in DMF is traditionally used to generate the phenoxide[2], it requires handling hazardous mineral oil dispersions and tedious aqueous workups to remove the high-boiling DMF. In this optimized protocol, DIPEA is utilized. Because DIPEA is a sterically hindered, non-nucleophilic base, it effectively acts as a proton sink. This drives the equilibrium of the

reaction forward without directly reacting with the highly electrophilic MOM-Cl to form unwanted quaternary ammonium salts[3]. -

Solvent (Anhydrous DCM): Dichloromethane provides excellent solubility for both the highly polar starting material and the non-polar protected product. Anhydrous conditions are strictly enforced because water acts as a competing nucleophile; moisture will rapidly hydrolyze MOM-Cl into formaldehyde, methanol, and HCl, thereby destroying the reagent stoichiometry.

-

Temperature Control (0 °C to RT): MOM-Cl is volatile (bp ~59 °C) and highly reactive. Initiating the reaction at 0 °C controls the exothermic nucleophilic substitution, preventing the volatilization of the reagent and suppressing side reactions[1].

Experimental Protocol

Note: This protocol is designed as a self-validating system. In-process controls (such as TLC monitoring) and specific workup observations inherently validate the success of the reaction prior to final analytical testing.

Materials Required

-

Resorcinol: 1.0 equiv (Starting Material)

-

Chloromethyl methyl ether (MOM-Cl): 2.2 – 2.5 equiv (Electrophile)

-

N,N-Diisopropylethylamine (DIPEA): 2.5 – 3.0 equiv (Base)

-

Anhydrous Dichloromethane (DCM): Reaction solvent

-

Saturated aqueous NaHCO₃ and Brine: For quenching and workup

Step-by-Step Methodology

-

System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Purge the system with inert gas to establish an anhydrous environment.

-

Dissolution: Add resorcinol (e.g., 5.0 g, 45.4 mmol) to the flask and dissolve it entirely in anhydrous DCM (50 mL).

-

Cooling & Base Addition: Cool the solution to 0 °C using an ice-water bath. Add DIPEA (19.8 mL, 113.5 mmol, 2.5 equiv) in one portion. Stir for 10 minutes to ensure a homogeneous mixture.

-

Electrophile Addition: Carefully add MOM-Cl (8.3 mL, 109.0 mmol, 2.4 equiv) dropwise via syringe over 15 minutes.

-

Self-Validation Check: A slight exotherm should be observed, validating the active

displacement of the chloride ion.

-

-

Reaction Progression: Stir the mixture at 0 °C for 1.5 hours[1]. Remove the ice bath and allow the reaction to warm to room temperature.

-

Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The highly polar resorcinol spot (

) must completely disappear, replaced by a single high-

-

-

Quenching: Dilute the reaction mixture with additional DCM (50 mL). Carefully pour the mixture into saturated aqueous NaHCO₃ (100 mL).

-

Self-Validation Check: Mild effervescence indicates the successful neutralization of residual MOM-Cl and DIPEA-HCl salts.

-

-

Extraction & Washing: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL). Combine all organic layers and wash with brine (50 mL) to remove residual water.

-

Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil.

-

Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc = 4:1) to yield 1,3-bis(methoxymethoxy)benzene as a clear, colorless oil (>90% yield)[3].

Visualizing the Workflow

Workflow for the dual MOM-protection of resorcinol using DIPEA and MOM-Cl.

Data Presentation: Optimization of Reaction Conditions

The choice of base and solvent significantly impacts the scalability and workup efficiency of the MOM-protection. The table below summarizes comparative methodologies.

| Base / Solvent System | Equivalents (Base / MOM-Cl) | Temperature Profile | Yield | Mechanistic Insight & Practicality |

| DIPEA / DCM | 2.5 eq / 2.4 eq | 0 °C → RT | >90% | Optimal . Non-nucleophilic base prevents side reactions. Mild workup; highly scalable[3]. |

| NaH / DMF | 2.5 eq / 2.5 eq | 0 °C → RT | 92-95% | Complete deprotonation to phenoxide. Difficult to scale due to H₂ gas evolution and high-boiling DMF removal[2]. |

| K₂CO₃ / Acetone | 3.0 eq / 2.5 eq | Reflux (60 °C) | ~80% | Heterogeneous reaction. Slower kinetics requiring heat, which risks MOM-Cl volatilization. |

Analytical Characterization (Self-Validation)

To ensure absolute trustworthiness of the protocol, the synthesized 1,3-bis(methoxymethoxy)benzene must be validated analytically against these standard benchmarks:

-

¹H NMR (CDCl₃, 400 MHz): The spectrum must show the diagnostic MOM ether peaks: a sharp singlet at

5.15 ppm (4H, -OCH₂O-) and a singlet at -

TLC: Under UV light (254 nm), the product appears as a distinct, non-polar spot with an

of ~0.6 in 4:1 Hexanes/EtOAc.

Safety & Troubleshooting

-

Hazard Warning: Chloromethyl methyl ether (MOM-Cl) is a highly regulated, potent alkylating agent and known human carcinogen. All manipulations must be performed inside a certified fume hood using chemically resistant gloves (e.g., Nitrile/Neoprene double gloving).

-

Troubleshooting Incomplete Protection: If mono-protected resorcinol is observed via TLC, it is almost exclusively due to moisture in the DCM or degraded MOM-Cl reagent. Ensure all solvents are strictly anhydrous and that the MOM-Cl is stored properly under an inert atmosphere.

References

-

The Design, Synthesis and Evaluation of Coumarin Ring Derivatives of the Novobiocin Scaffold that Exhibit Anti-proliferative Activity Source: NIH PubMed Central (PMC) URL:[Link]

-

VOXELOTOR - New Drug Approvals Source: New Drug Approvals URL:[Link]

- US20160346263A1 - Crystalline polymorphs of the free base of 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)methoxy)

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. The Design, Synthesis and Evaluation of Coumarin Ring Derivatives of the Novobiocin Scaffold that Exhibit Anti-proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20160346263A1 - Crystalline polymorphs of the free base of 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde - Google Patents [patents.google.com]

Application Notes and Protocols: Regioselective Lithiation of 1,3-Bis(methoxymethoxy)benzene at the C2 Position

Introduction: Harnessing the Power of Directed ortho-Metalation

Directed ortho-metalation (DoM) stands as a cornerstone of modern synthetic organic chemistry, enabling the precise functionalization of aromatic rings.[1][2] This powerful strategy circumvents the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho, meta, and para isomers. DoM relies on the use of a directing metalating group (DMG), a heteroatom-containing substituent that coordinates to an organolithium reagent, thereby directing deprotonation to the adjacent ortho position.[1] This application note provides a comprehensive guide to the highly regioselective lithiation of 1,3-bis(methoxymethoxy)benzene at the C2 position, a transformation of significant utility in the synthesis of complex molecules for the pharmaceutical and materials science industries.

The methoxymethoxy (MOM) ether is a potent DMG, and in the case of 1,3-bis(methoxymethoxy)benzene, the two MOM groups act in concert to exclusively direct lithiation to the C2 position.[2][3] This cooperative effect makes this substrate an ideal candidate for predictable and high-yielding C-H functionalization. The resulting 2-lithio-1,3-bis(methoxymethoxy)benzene is a versatile nucleophilic intermediate that can be trapped with a wide array of electrophiles to introduce a diverse range of functional groups with absolute regiocontrol.

Mechanism of C2 Regioselectivity: A Tale of Cooperative Chelation

The remarkable regioselectivity observed in the lithiation of 1,3-bis(methoxymethoxy)benzene is a direct consequence of the chelation-controlled mechanism of DoM. The two MOM groups, positioned meta to each other, create a pre-organized binding pocket for the organolithium reagent, typically n-butyllithium (n-BuLi).

The reaction is initiated by the coordination of the Lewis acidic lithium atom of the n-BuLi aggregate to the Lewis basic oxygen atoms of the two MOM groups.[1] This coordination event brings the highly basic butyl anion into close proximity to the C2 proton, the only proton ortho to both directing groups. This proximity effect dramatically increases the kinetic acidity of the C2 proton, leading to its rapid and selective abstraction. The resulting 2-lithio-1,3-bis(methoxymethoxy)benzene is stabilized by the continued coordination of the lithium cation to the flanking MOM ethers.

Figure 1: Workflow for the regioselective C2 lithiation and functionalization of 1,3-bis(methoxymethoxy)benzene.

Experimental Protocol: A Step-by-Step Guide

This protocol details a general procedure for the regioselective lithiation of 1,3-bis(methoxymethoxy)benzene at the C2 position and subsequent quenching with a generic electrophile.

Materials and Reagents:

-

1,3-Bis(methoxymethoxy)benzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (typically 2.5 M in hexanes)

-

Electrophile of choice (e.g., iodomethane, N,N-dimethylformamide, benzaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Argon or nitrogen gas for inert atmosphere

-

Dry glassware (oven or flame-dried)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Thermometer or thermocouple

-

Rubber septa

-

Syringes and needles

-

Cannula for liquid transfers (optional)

-

Dry ice/acetone bath

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition: To the flask, add 1,3-bis(methoxymethoxy)benzene (1.0 mmol, 1.0 equiv) and dissolve it in anhydrous THF (5-10 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1-1.2 equiv) dropwise via syringe over 5-10 minutes, ensuring the internal temperature remains below -70 °C. A color change (typically to yellow or orange) may be observed upon formation of the aryllithium species.

-

Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

-

Electrophilic Quench: Add the chosen electrophile (1.1-1.2 equiv), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.

-

Warming: After the addition of the electrophile is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until reaction completion is indicated by TLC analysis.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation: Key Reaction Parameters

The following table summarizes typical reaction conditions for the C2 lithiation of 1,3-bis(methoxymethoxy)benzene.

| Parameter | Recommended Condition | Rationale |

| Lithiation Reagent | n-Butyllithium (n-BuLi) | A strong, commercially available base suitable for DoM. |

| Equivalents of n-BuLi | 1.1 - 1.2 | A slight excess ensures complete deprotonation. |

| Solvent | Anhydrous THF | A polar aprotic solvent that solvates the organolithium species.[4] |

| Temperature | -78 °C | Low temperature is crucial to prevent side reactions and ensure stability of the aryllithium intermediate. |

| Reaction Time | 1 - 2 hours | Sufficient time for complete deprotonation at low temperature. |

| Quenching Temperature | -78 °C | Addition of the electrophile at low temperature minimizes side reactions. |

Applications in Organic Synthesis

The 2-lithio-1,3-bis(methoxymethoxy)benzene intermediate is a powerful tool for the synthesis of a variety of polysubstituted aromatic compounds. Subsequent removal of the MOM protecting groups under acidic conditions reveals the corresponding resorcinol derivative, a common motif in natural products and pharmaceuticals.

Examples of transformations include:

-

Iodination: Quenching with iodine (I₂) or 1,2-diiodoethane provides 2-iodo-1,3-bis(methoxymethoxy)benzene, a versatile precursor for cross-coupling reactions.

-

Formylation: Reaction with N,N-dimethylformamide (DMF) followed by an acidic workup yields 2,6-bis(methoxymethoxy)benzaldehyde.

-

Carboxylation: Bubbling carbon dioxide gas through the solution followed by an acidic workup affords 2,6-bis(methoxymethoxy)benzoic acid.

-

Alkylation: Reaction with alkyl halides (e.g., methyl iodide) introduces an alkyl group at the C2 position.

-

Addition to Carbonyls: Reaction with aldehydes or ketones yields the corresponding secondary or tertiary alcohols.

Troubleshooting and Key Considerations

-

Anhydrous Conditions: The success of this reaction is highly dependent on the strict exclusion of water and atmospheric moisture, as organolithium reagents are extremely reactive towards protic sources. All glassware should be thoroughly dried, and anhydrous solvents must be used.

-

Titration of n-BuLi: The concentration of commercially available n-butyllithium solutions can vary over time. For reproducible results, it is recommended to titrate the n-BuLi solution prior to use.

-

Low Reaction Yields: If low yields are obtained, consider increasing the reaction time for the lithiation step or using a slight excess of the electrophile. Incomplete reaction could also be due to impure starting materials or the presence of moisture.

-

Side Reactions: While the regioselectivity is generally excellent, side reactions can occur if the temperature is not carefully controlled. Warming the reaction mixture prematurely can lead to decomposition of the aryllithium intermediate.

Conclusion

The regioselective lithiation of 1,3-bis(methoxymethoxy)benzene at the C2 position is a robust and highly predictable transformation that provides a valuable platform for the synthesis of 1,2,3-trisubstituted benzene derivatives. The cooperative directing effect of the two MOM groups ensures excellent control over the site of functionalization. By following the detailed protocol and considering the key experimental parameters outlined in these application notes, researchers can confidently employ this methodology to access a wide range of complex molecular architectures.

References

- Clayden, J. (2004). Organolithiums: Selectivity for Synthesis. Pergamon.

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link][1]

-